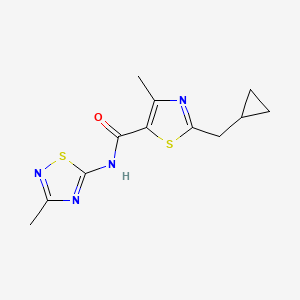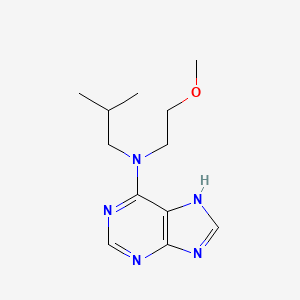
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as MPEMP, and its chemical formula is C12H21N5O. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is necessary for the proliferation of cancer cells. By inhibiting this enzyme, MPEMP can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has also shown several other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body. It can also improve mitochondrial function and increase energy production in the cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine in lab experiments is its potency and specificity. This compound has a high affinity for DHODH, making it an effective inhibitor of this enzyme. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine. One of the most promising directions is its potential application in the treatment of autoimmune diseases. Studies have shown that MPEMP can effectively suppress the immune response and reduce inflammation, making it a suitable candidate for the treatment of autoimmune disorders. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a promising compound with significant potential in various scientific research applications. Its anti-cancer properties, ability to reduce inflammation and oxidative stress, and potential application in the treatment of autoimmune diseases make it an exciting area of research. Further studies and development of this compound can lead to the discovery of new treatments and therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)acetamide with guanine in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and efficient, making it a suitable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MPEMP has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)6-17(4-5-18-3)12-10-11(14-7-13-10)15-8-16-12/h7-9H,4-6H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHHSURUGKTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
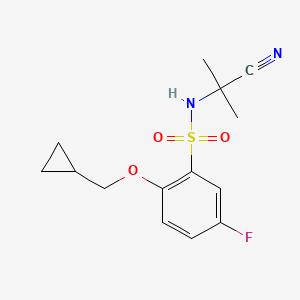
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
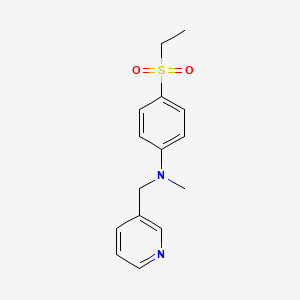
![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
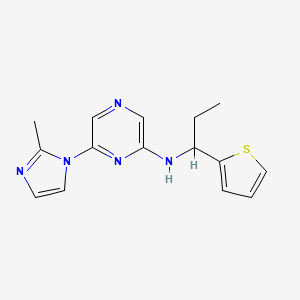
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
